Superior Potency Against FLT3-D835Y Resistance Mutation vs. Clinical Inhibitors
BPR1J-097 demonstrates exceptional potency against the FLT3-D835Y kinase domain mutation, a common cause of resistance to other FLT3 inhibitors. In a direct head-to-head comparison using a standardized kinase assay, BPR1J-097 inhibited FLT3-D835Y with an IC50 of 3 nM [1]. In contrast, the clinical inhibitors quizartinib and gilteritinib are significantly less potent against this mutant in comparable cellular assays (Ba/F3 cells), with IC50 values of 2089 nM and 472.5 nM, respectively [2].
| Evidence Dimension | Potency against FLT3-D835Y mutant kinase |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Quizartinib: 2089 nM; Gilteritinib: 472.5 nM |
| Quantified Difference | BPR1J-097 is ~696-fold more potent than quizartinib and ~158-fold more potent than gilteritinib against FLT3-D835Y. |
| Conditions | BPR1J-097: Invitrogen SelectScreen kinase assay [1]; Comparators: Ba/F3 cells expressing FLT3-D835Y [2]. |
Why This Matters
This data identifies BPR1J-097 as a critical tool compound for studying FLT3-D835Y-driven signaling and resistance, a niche where widely used clinical inhibitors show markedly reduced activity.
- [1] Lin WH, Jiaang WT, Chen CW, Yen KJ, Hsieh SY, Yen SC, Chen CP, Chang KY, Chang CY, Chang TY, Huang YL, Yeh TK, Chao YS, Chen CT, Hsu JT. BPR1J-097, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML. Br J Cancer. 2012 Jan 31;106(3):475-81. View Source
- [2] PMC9980215. Table 2. FLT3 inhibitors. IC50 in Transfected Ba/F3 Cells (nM, n = 3). View Source
